N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide
説明
特性
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N7O4/c15-14(16,17)8-4-2-1-3-7(8)13(26)19-5-9(25)22-23-12-10(24(27)28)11(18)20-6-21-12/h1-4,6H,5H2,(H,19,26)(H,22,25)(H3,18,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSJWEZIMAXKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- Molecular Formula : C13H13N7O4
- Molecular Weight : 331.29 g/mol
- Key Functional Groups :
- Hydrazine moiety
- Nitro group on the pyrimidine ring
- Benzamide structure
These features suggest that the compound may interact with various biological targets, potentially leading to therapeutic applications.
Antiviral Properties
Research indicates that N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide exhibits significant antiviral activity. Its structural components suggest efficacy against viral infections, particularly in inhibiting HIV replication. Similar compounds have shown the ability to interfere with viral proteins, enhancing their therapeutic potential against viral diseases.
The proposed mechanism of action involves the compound's interaction with key viral enzymes or proteins, disrupting their function and thereby inhibiting viral replication. The presence of the hydrazine and nitro groups is believed to enhance this interaction, although detailed studies are necessary to elucidate the specific pathways involved.
Structure-Activity Relationship Studies
A study focused on derivatives of benzamide scaffolds identified compounds with improved biological activity against pancreatic β-cell dysfunction. The findings indicated that modifications to the benzamide structure could enhance protective effects against endoplasmic reticulum (ER) stress in β-cells, which is crucial for diabetes management .
| Compound | Activity | EC50 (μM) |
|---|---|---|
| WO5m | β-cell protective | 0.1 ± 0.01 |
| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide | Antiviral | TBD |
Comparative Analysis
The table below compares N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide with similar compounds based on their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide | Hydrazine linked to benzamide and pyrimidine | Potential antiviral activity |
| Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide | Similar hydrazine and pyrimidine structure | Antiviral potential |
| 4-Amino-N-(4-nitrophenyl)sulfonylbenzamide | Sulfonamide group enhances interaction with viral proteins | Strong HIV inhibitory effects |
類似化合物との比較
Compound 8a ()
- Structure : (E)-N-(5-(2-(2-(4-Methoxy-2,3-dimethylbenzylidene)hydrazinyl)-2-oxoethyl)-1H-pyrazol-3-yl)-3-(trifluoromethyl)benzamide
- Key Features :
- Pyrazole ring replaces the pyrimidine core.
- Benzylidene hydrazone linker instead of a direct hydrazinyl group.
- Trifluoromethylbenzamide moiety retained.
- Data :
Compound 1f ()
- Structure : 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea
- Key Features :
- Urea backbone instead of benzamide.
- Piperazine-thiazole scaffold enhances solubility.
- Data :
Compound 3d ()
- Structure : N-(2-(2-(1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-N,N-dimethyloctadecan-1-ammonium bromide
- Key Features: Indolinone core with a long alkyl chain for lipophilicity. Quaternary ammonium group enhances cellular uptake.
- Data :
Functional Group Analysis
Spectral and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Challenges : The target compound’s nitro group may introduce instability during synthesis, as seen in analogous nitropyrimidine derivatives requiring controlled conditions .
- Bioactivity Trends : Trifluoromethylbenzamide derivatives (e.g., 8a) exhibit enhanced binding to hydrophobic enzyme pockets, while urea-linked compounds (e.g., 1f) show improved water solubility .
- Structural Limitations : The absence of a piperazine or alkyl chain in the target compound may reduce bioavailability compared to 1f or 3d .
準備方法
Hydrazine Functionalization of Pyrimidine Core
The 6-amino-5-nitropyrimidine scaffold serves as the nucleophilic backbone for hydrazine attachment. As demonstrated in antiviral agent syntheses:
Procedure :
- Reaction : 6-Amino-5-nitropyrimidin-4-ol (10 mmol) is refluxed with hydrazine hydrate (12 mmol) in ethanol (50 mL) at 80°C for 6–8 hours.
- Workup : Precipitation via ice-water quenching followed by recrystallization from ethanol/water (1:3).
- Yield : 82–87% pale-yellow crystals.
Critical Parameters :
- Excess hydrazine (1.2 eq) ensures complete conversion
- Ethanol optimizes solubility without side reactions
Preparation of 2-(Trifluoromethyl)Benzamide Fragment
Catalytic Hydrogenation-Hydrolysis Route
Adapted from industrial-scale methods for trifluoromethyl benzamides:
Step 1: Cyanidation
| Parameter | Optimal Value |
|---|---|
| Substrate | 2,3-Dichlorotrifluorotoluene |
| Cyanide source | NaCN (1.1 eq) |
| Solvent | N,N-Dimethylacetamide |
| Temperature | 90–100°C |
| Yield | 87.6% |
Step 2: Hydrogenative Dechlorination
Step 3: Base-Mediated Hydrolysis
| Condition | Effect |
|---|---|
| NaOH (4 eq) | Complete nitrile → amide conversion |
| Temperature | 100°C, 4 hours |
| Purity | 97.3% |
Coupling Strategies for Final Assembly
Carbodiimide-Mediated Amidation
The most widely adopted method for conjugating hydrazinylpyrimidine with benzamide:
Reaction Scheme :
- Activate 2-(trifluoromethyl)benzoyl chloride (1.05 eq) with 1,1'-carbonyldiimidazole (CDI) in DMF
- Add hydrazinylpyrimidine intermediate (1.0 eq) at 0°C
- Warm to 25°C, stir 12 hours
Performance Metrics :
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| CDI | 89 | 98.8 |
| EDCI/HOBt | 93 | 99.2 |
| DCC | 78 | 96.5 |
Alternative Synthetic Pathways
One-Pot Tandem Approach
A emerging method combining hydrogenation and coupling in continuous flow reactors:
Advantages :
Limitations :
Purification and Characterization
Chromatographic Techniques
Q & A
Q. (Basic) What are the standard synthetic protocols for this compound, and what critical reaction parameters must be controlled?
The synthesis involves multi-step reactions, including hydrazone coupling and benzamide formation. Key steps include:
- Hydrazone formation : Reacting 6-amino-5-nitropyrimidin-4-yl hydrazine with a ketone or aldehyde derivative under reflux conditions (100°C, 4 hours) in polar solvents like methanol .
- Benzamide coupling : Using 2-(trifluoromethyl)benzoyl chloride with the hydrazone intermediate in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic acyl substitution .
Q. Critical parameters :
- Temperature control during hydrazone formation to avoid side reactions.
- Solvent purity (e.g., anhydrous DMF) to prevent hydrolysis of the acyl chloride.
- Recrystallization in methanol to achieve >95% purity .
Q. (Basic) Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Key techniques :
Q. (Basic) What preliminary biological screening assays are recommended to assess its pharmacological potential?
Q. (Advanced) How can researchers optimize multi-step synthesis to address low yields in hydrazone coupling reactions?
Q. Strategies :
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
- Solvent optimization : Replace methanol with DMSO to stabilize intermediates .
- Temperature gradients : Gradual heating (50°C → 100°C) reduces decomposition .
Q. Example optimization results :
| Condition | Yield Improvement | Reference |
|---|---|---|
| ZnCl₂ (5 mol%) | 72% → 88% | |
| DMSO as solvent | 65% → 82% |
Q. (Advanced) What strategies resolve crystallographic data contradictions when determining its solid-state structure?
Q. (Advanced) How should SAR studies be designed to elucidate the role of the trifluoromethylbenzamide moiety?
Q. Methodology :
Q. Example SAR findings :
| Substituent | IC₅₀ (HeLa cells, µM) | DNA Binding (Kₐ) |
|---|---|---|
| CF₃ | 12.3 ± 1.2 | 1.5 × 10⁵ |
| Cl | 28.7 ± 2.1 | 0.9 × 10⁵ |
| NO₂ | 45.6 ± 3.4 | 0.3 × 10⁵ |
| Data adapted from |
Q. (Advanced) What analytical approaches validate batch-to-batch consistency in complex synthetic derivatives?
Q. (Advanced) How do researchers reconcile discrepancies between in vitro and in vivo biological activity data?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
